

"De-guanidine Peramivir" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *De-guanidine Peramivir*

Cat. No.: B15290252

[Get Quote](#)

An In-depth Technical Guide on De-guanidine Peramivir

A comprehensive analysis of the chemical structure, properties, and biological activity of a key Peramivir derivative.

Introduction

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor, effectively treating influenza A and B virus infections.^{[1][2]} A critical component of its molecular structure is the guanidino group, which plays a significant role in its binding to the viral neuraminidase enzyme.^[3] This technical guide focuses on "**De-guanidine Peramivir**," an analog of Peramivir where the guanidino group has been removed. While the guanidino group was initially thought to be crucial for Peramivir's high-affinity binding, research has shown that its removal results in only a modest decrease in inhibitory activity, approximately one order of magnitude.^[4] This finding is particularly relevant as the guanidino group is a known contributor to the poor oral bioavailability of the drug.^[4] Consequently, the de-guanidinylated derivative presents a promising avenue for the development of next-generation inhibitors with improved pharmacokinetic properties.^[4]

Chemical Structure and Properties

The core structure of Peramivir is a functionalized cyclopentane ring.[3] In the de-guanidinylated analog, the guanidino group at the C4 position is replaced, altering the molecule's physicochemical properties.

Table 1: Comparison of Physicochemical Properties of Peramivir and **De-guanidine Peramivir**

Property	Peramivir	De-guanidine Peramivir (Predicted)
Molecular Formula	C15H28N4O4[1]	C14H25NO5
Molecular Weight	328.41 g/mol [1]	287.35 g/mol
IUPAC Name	(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid[1]	(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid
LogP (Predicted)	-1.5	-1.0
Topological Polar Surface Area (TPSA)	168 Å ²	109 Å ²
Hydrogen Bond Donors	6	4
Hydrogen Bond Acceptors	5	5

Note: Properties for **De-guanidine Peramivir** are predicted based on its chemical structure, as extensive experimental data is not widely available.

The removal of the highly basic guanidino group is expected to decrease the molecule's polarity and reduce the number of hydrogen bond donors, which could lead to improved membrane permeability and oral bioavailability.

Synthesis and Experimental Protocols

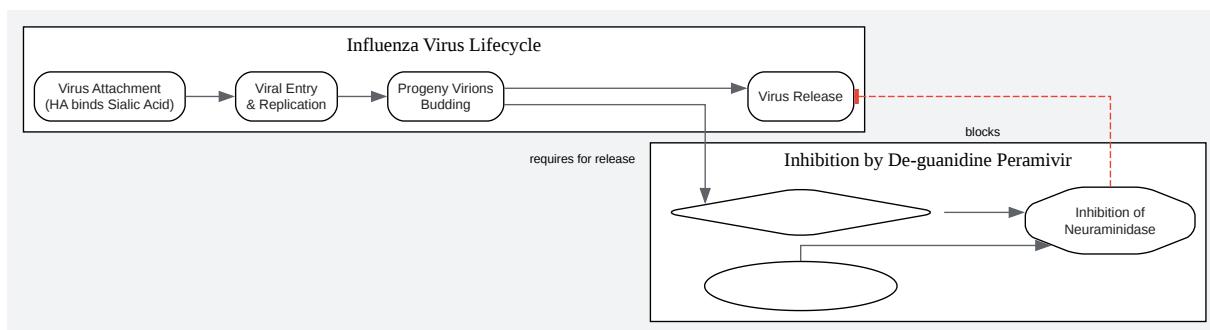
The synthesis of Peramivir analogs, including de-guanidinylated derivatives, often starts from readily available chiral precursors. A common strategy involves the use of a stereoselective 1,3-dipolar cycloaddition reaction to construct the functionalized cyclopentane core.[5]

General Experimental Protocol for the Synthesis of a **De-guanidine Peramivir** Analog:

- Cycloaddition: A 1,3-dipolar cycloaddition between a nitrile oxide and a cyclopentene derivative is performed to establish the core bicyclic isoxazoline intermediate.[\[5\]](#)
- Functional Group Manipulation: The resulting cycloadduct undergoes a series of reactions to introduce the necessary functional groups at the correct stereocenters. This may include reduction of the isoxazoline, protection and deprotection of hydroxyl and amino groups, and amidation.
- Introduction of the Amino Group: In the case of **de-guanidine Peramivir**, an amino group is introduced at the C4 position. This can be achieved through various methods, such as the reduction of an azide or a nitro group.
- Final Deprotection and Purification: The final steps involve the removal of all protecting groups to yield the target compound, followed by purification using techniques like column chromatography or recrystallization.

Neuraminidase Inhibition Assay Protocol:

The inhibitory activity of **de-guanidine Peramivir** against influenza neuraminidase is typically determined using a fluorometric assay.

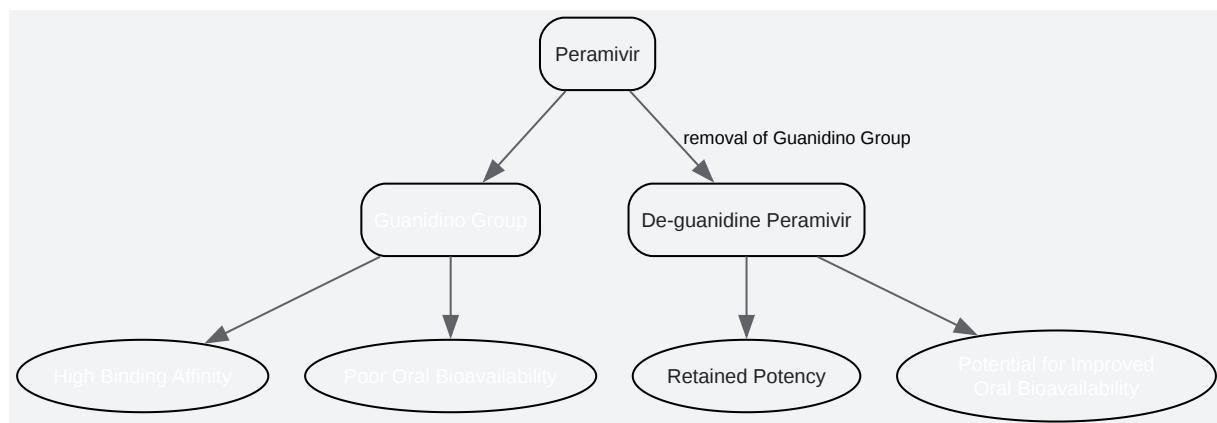

- Enzyme and Substrate Preparation: Recombinant influenza neuraminidase is diluted to a working concentration in a suitable buffer. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), is prepared.
- Inhibition Assay: The inhibitor (**de-guanidine Peramivir**) at various concentrations is pre-incubated with the neuraminidase enzyme for a specific period.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate.
- Fluorescence Measurement: The reaction is allowed to proceed for a set time, and the fluorescence of the released 4-methylumbelliferyl is measured using a fluorometer.

- IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Neuraminidase inhibitors, including Peramivir and its derivatives, target the neuraminidase enzyme on the surface of the influenza virus.[6] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[6][7] By blocking the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, trapping the progeny virions and preventing their spread.[6][8]

The guanidino group of Peramivir forms strong electrostatic interactions with conserved acidic residues (E119, D151, and E227) in the active site of the neuraminidase enzyme.[3] While the de-guanidinylated analog lacks these specific interactions, it still retains significant inhibitory potency, suggesting that other interactions between the inhibitor and the enzyme's active site are sufficient for potent binding.[4]


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **De-guanidine Peramivir**.

Structure-Activity Relationship (SAR)

The study of **de-guanidine Peramivir** provides valuable insights into the structure-activity relationship of neuraminidase inhibitors.

- Role of the Guanidino Group: The guanidino group in Peramivir contributes significantly to binding affinity through electrostatic interactions.[3] However, its removal does not abolish activity, indicating that the overall shape and other functional groups of the molecule are also critical for inhibition.[4]
- Hydrophobic Side Chain: The hydrophobic side chain of Peramivir interacts with a hydrophobic pocket in the neuraminidase active site, and this interaction is preserved in the de-guanidinylated analog, contributing to its retained potency.[3]
- Carboxylate Group: The negatively charged carboxylate group forms strong hydrogen bonds with a triad of conserved arginine residues (R118, R292, and R371) in the active site, which is a key interaction for all neuraminidase inhibitors.[3]

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship logic for **De-guanidine Peramivir**.

Conclusion

De-guanidine Peramivir represents a significant development in the quest for improved influenza therapeutics. The finding that the guanidino group is not essential for potent neuraminidase inhibition opens up new possibilities for designing orally bioavailable antiviral drugs.^[4] Further research into the synthesis and evaluation of de-guanidinylated Peramivir analogs is warranted to fully explore their therapeutic potential. This includes detailed pharmacokinetic and *in vivo* efficacy studies to confirm the anticipated benefits of removing the guanidino moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peramivir | C15H28N4O4 | CID 154234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [PMC.ncbi.nlm.nih.gov]
- 4. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [PMC.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["De-guanidine Peramivir" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15290252#de-guanidine-peramivir-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com